1,2-乙二胺,N1-2-噻唑基-

描述

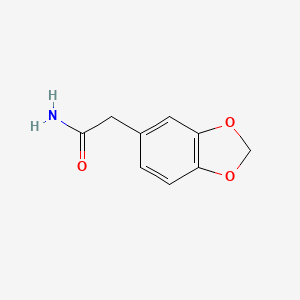

“1,2-Ethanediamine, N1-2-thiazolyl-” is a chemical compound with the formula C4H13N3 . It is also known by other names such as Diethylenetriamine, Barsamide 115, Bis (2-aminoethyl)amine, Bis [β-aminoethyl]amine, N,N-Bis (2-aminoethyl)amine, 2,2’-Diaminodiethylamine, and others .

Molecular Structure Analysis

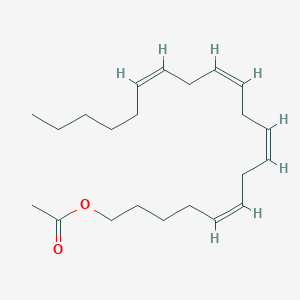

The molecular structure of “1,2-Ethanediamine, N1-2-thiazolyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学研究应用

合成和生物学特性

噻唑烷环基序,包括“1,2-乙二胺,N1-2-噻唑基-”的衍生物,充当有机合成和药物化学之间的桥梁。这些基序存在于具有不同药理性质的各种天然和生物活性化合物中。研究表明,这些化合物表现出抗癌、抗惊厥、抗微生物、抗炎、神经保护和抗氧化活性。多组分反应和绿色化学等合成方法已被用来提高它们的选择性、纯度、产物收率和药代动力学活性。噻唑烷环衍生物的合成对于开发下一代候选药物至关重要,重点是多功能药物以提高其活性(Sahiba 等,2020)。

绿色化学和微波辅助合成

通过绿色化学和微波辅助合成开发噻唑烷酮衍生物突出了对环保方法的重视。这种方法减少了合成过程中的危险材料的使用或产生,为合成杂环化合物提供了一条可持续的途径。用于噻唑烷酮衍生物绿色合成的微波辅助方案在效率和生物活性方面显示出有希望的结果,这表明了未来研究的一个有价值的方向(JacqulineRosy 等,2019)。

安全和危害

作用机制

Target of Action

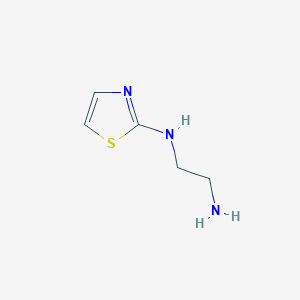

The primary targets of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine are PI3Kα and HDAC6 . These proteins play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them promising targets for cancer therapy .

Mode of Action

N1-(1,3-thiazol-2-yl)ethane-1,2-diamine interacts with its targets by exerting dual-target inhibitory activities . This means it can inhibit both PI3Kα and HDAC6, disrupting their normal functions and leading to changes in the cell .

Biochemical Pathways

The inhibition of PI3Kα and HDAC6 affects multiple biochemical pathways. PI3Kα is involved in the PI3K/AKT/mTOR pathway, a critical pathway in cell survival and growth. HDAC6 is a unique histone deacetylase that is involved in many cellular processes, including transcription, cell cycle progression, and developmental events .

Pharmacokinetics

These properties will significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites of action .

Result of Action

The molecular and cellular effects of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine’s action include significant inhibition of the phosphorylation of pAkt (Ser473) and induced accumulation of acetylated α-tubulin . These changes can lead to cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy .

Action Environment

The action, efficacy, and stability of N1-(1,3-thiazol-2-yl)ethane-1,2-diamine can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature

属性

IUPAC Name |

N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-1-2-7-5-8-3-4-9-5/h3-4H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUILYNWHZTCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3144979.png)

![6,7-Dihydro-5H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3144980.png)

![[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B3145071.png)